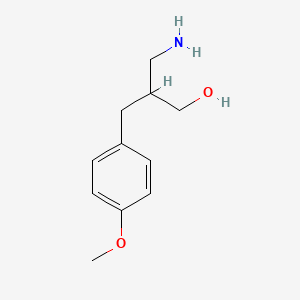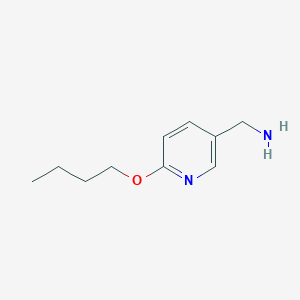![molecular formula C15H11Cl3N2O B15096143 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15096143.png)
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenol and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the chlorination of the phenol group to obtain the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and controlled reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in microbial growth and inflammation. This inhibition disrupts the normal biological processes of the target organisms, leading to their death or reduced activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol include:
5′-Chloro-2-(2′,4′-dichlorophenyl)-2′-hydroxy-4′-methylacetophenone: This compound shares a similar chlorinated phenol structure but differs in its additional functional groups.
Dichlorophen: Another chlorinated phenol compound with antimicrobial properties, used in veterinary medicine.
The uniqueness of this compound lies in its specific combination of a pyrazole ring and chlorinated phenol, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H11Cl3N2O |
|---|---|
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H11Cl3N2O/c16-8-2-4-15(21)11(5-8)14-7-13(19-20-14)10-3-1-9(17)6-12(10)18/h1-6,13,19,21H,7H2 |
InChI-Schlüssel |
ZJQBOCJNMDGEBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)


![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)

![2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15096114.png)
![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B15096117.png)


![N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15096135.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15096152.png)
